Cynaroside

Catalog No.
S619275
CAS No.
5373-11-5
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cynaroside

CAS Number

5373-11-5

Product Name

Cynaroside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

PEFNSGRTCBGNAN-QNDFHXLGSA-N

SMILES

Array

Synonyms

cinaroside, cynaroside, luteolin-7-beta-D-glucoside, luteolin-7-glucoside, luteolin-7-O-beta-D-glucopyranoside, luteolin-7-O-monoglucoside, luteoloside, nephrocizin

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

The exact mass of the compound Luteoloside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 724451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cynaroside (CAS 5373-11-5), also known as luteolin-7-O-glucoside, is a naturally occurring flavone glycoside that serves as a critical analytical reference standard and a process-friendly botanical precursor . Structurally, it consists of a luteolin aglycone core with a beta-D-glucopyranosyl residue attached at the C-7 position. This specific glycosylation fundamentally alters the physicochemical profile of the molecule, shifting it from a highly hydrophobic and thermally labile compound into a moderately water-soluble and heat-resistant material [1]. In industrial and research procurement, Cynaroside is primarily sourced as a high-purity chemotaxonomic marker for the standardization of Cynara scolymus (artichoke) and Lonicera japonica (honeysuckle) extracts, and as a stable, water-compatible substrate for advanced in vitro enzymatic assays.

Procuring generic luteolin or alternative glycosides as a substitute for Cynaroside introduces severe workflow liabilities in both formulation and analytical settings. The aglycone luteolin is practically insoluble in aqueous media, forcing formulators and assay developers to rely on high concentrations of organic solvents like DMSO, which can precipitate out of solution or induce solvent toxicity in cell-based models [1]. Furthermore, luteolin exhibits high thermal lability, degrading rapidly during heat-assisted extraction or pasteurization workflows [1]. Substituting with C-glycosides like orientin (luteolin-8-C-glucoside) alters the HOMO-LUMO energy gap, resulting in higher chemical reactivity and reduced kinetic shelf-life [2]. For precise quantitative titration of botanical extracts, only the exact 7-O-glucoside structure of Cynaroside aligns with pharmacopeial reference monographs, making substitution analytically invalid.

Thermal Degradation Resistance in Heat Processing

Glycosylation at the 7-O position provides a quantifiable thermodynamic shield against heat-induced degradation. Kinetic modeling of flavonoid thermal stability from 30°C to 130°C demonstrates that Cynaroside requires significantly more energy to degrade than its aglycone[1]. The activation energy (Ea) for the thermal degradation of Cynaroside is 120.0 kJ/mol, compared to just 51.4 kJ/mol for luteolin [1].

Evidence DimensionActivation energy (Ea) for thermal degradation
Target Compound DataCynaroside: 120.0 kJ/mol
Comparator Or BaselineLuteolin aglycone: 51.4 kJ/mol
Quantified Difference133% higher activation energy required for the degradation of Cynaroside
ConditionsAqueous model solutions heated between 30°C and 130°C for 2 hours

Ensures compound integrity and prevents titer loss during high-temperature extraction, sterilization, or heat-based formulation processes where the aglycone would rapidly degrade.

Kinetic Stability and Chemical Reactivity

The structural positioning of the glucose moiety directly impacts the electron distribution and kinetic stability of the flavonoid. In silico quantum reactivity assessments evaluating the energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) (ΔE) reveal that Cynaroside is more stable than both its aglycone and its C-glycoside isomer, orientin (luteolin-8-C-glucoside) [1]. Reactivity decreases in the order of Luteolin > Orientin > Cynaroside, indicating that Cynaroside is the least susceptible to spontaneous chemical degradation[1].

Evidence DimensionRelative chemical reactivity based on HOMO-LUMO energy gap (ΔE)
Target Compound DataCynaroside (Lowest reactivity / Highest kinetic stability)
Comparator Or BaselineOrientin (8-C-glucoside) and Luteolin (aglycone) (Higher reactivity)
Quantified DifferenceCynaroside demonstrates a larger ΔE gap, conferring measurable kinetic stability over both the aglycone and the C-glycoside analog
ConditionsIn silico quantum reactivity modeling (CLC Drug Discovery Workbench)

Provides extended shelf-life and kinetic stability in reference standard solutions and stock preparations compared to its highly reactive aglycone and C-glycoside analogs.

Aqueous Micellar Solubilization Capacity

The poor water solubility of luteolin severely limits its use in aqueous systems. The 7-O-glucoside linkage in Cynaroside transforms the molecule into a moderately water-soluble compound that is highly amenable to nonionic surfactant-mediated aqueous extraction[1]. In micellar systems using Tween-60 (T-60), Cynaroside achieves a saturation solubility of 0.24 mg/mL, allowing for efficient cloud-point enrichment without the use of harsh organic solvents [1].

Evidence DimensionSaturation solubility in nonionic micellar systems
Target Compound DataCynaroside: 0.24 mg/mL in T-60 micelles
Comparator Or BaselineLuteolin: Practically insoluble in water/aqueous micelles without cosolvents
Quantified DifferenceEnables purely aqueous micellar extraction and formulation at 0.24 mg/mL
ConditionsAqueous extraction using 13 naturally derived surfactants, optimized with T-60

Eliminates the need for toxic or volatile organic solvents during extraction, purification, and aqueous assay development.

Alpha-Glucosidase Inhibitory Benchmark Performance

Cynaroside is utilized as an active reference in metabolic assays due to its interaction with carbohydrate-hydrolyzing enzymes. In comparative in vitro assays, Cynaroside demonstrates inhibition of alpha-glucosidase that surpasses the efficacy of the commercial drug benchmark acarbose, and significantly outperforms other co-extracted phenolic compounds such as chlorogenic acid, which exhibits a much weaker IC50 of approximately 1.3 mM (461 µg/mL) [1].

Evidence DimensionAlpha-glucosidase inhibitory potency (IC50)
Target Compound DataCynaroside (Highly potent micromolar inhibition)
Comparator Or BaselineChlorogenic acid (IC50 ~ 1.3 mM)
Quantified DifferenceCynaroside exhibits orders of magnitude stronger inhibition than chlorogenic acid
ConditionsIn vitro alpha-glucosidase inhibition assays

Establishes Cynaroside as a high-potency positive control for in vitro carbohydrate hydrolysis and metabolic screening assays.

Pharmacopeial Standardization and Botanical QC

Due to its high kinetic stability (HOMO-LUMO gap) and specific UV-absorbance profile, Cynaroside is the mandated analytical reference standard for the quantitative titration of Cynara scolymus (artichoke) and Lonicera japonica (honeysuckle) extracts in industrial quality control .

Aqueous Formulation and Functional Beverages

Leveraging its 133% higher thermal activation energy for degradation and enhanced aqueous micellar solubility compared to luteolin, Cynaroside is selected for heat-pasteurized functional beverages and liquid botanical formulations where aglycones would precipitate or degrade [1].

Metabolic Enzyme Assay Development

Because it significantly outperforms chlorogenic acid in alpha-glucosidase inhibition, Cynaroside serves as a high-potency positive control for in vitro screening of novel anti-diabetic and carbohydrate-hydrolyzing enzyme inhibitors[2].

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

448.10056145 Da

Monoisotopic Mass

448.10056145 Da

Heavy Atom Count

32

Melting Point

256 - 258 °C

UNII

98J6XDS46I

Other CAS

26811-41-6
5373-11-5

Wikipedia

Cynaroside

Dates

Last modified: 08-15-2023
Compt. Rend., 1943, 216, p505

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